3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol
Description
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro substituent at the 3-position and a (2-ethoxyethyl)aminomethyl group at the 2-position of the benzene ring. This structure combines a phenolic hydroxyl group with a flexible ethoxyethylamine side chain, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-chloro-2-[(2-ethoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-2-15-7-6-13-8-9-10(12)4-3-5-11(9)14/h3-5,13-14H,2,6-8H2,1H3 |
InChI Key |
SMGNBLMCZBLIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-ethoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:
3-chlorophenol+2-ethoxyethylamine→3-Chloro-2-[(2-ethoxyethyl)amino]methylphenol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and ethoxyethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural framework is shared with several derivatives, differing primarily in the aminoalkyl or imino substituents. Key comparisons include:
(a) 3-Chloro-2-[[(1-methylethyl)amino]methyl]phenol (CAS: 1490660-66-6)
- Structure : Replaces the ethoxyethyl group with an isopropylamine moiety.
- Properties : Lower molecular weight (199.68 g/mol vs. ~216.45 g/mol for the target compound) and higher predicted pKa (8.14) due to reduced electron-donating effects from the shorter alkyl chain .
- Significance: Demonstrates how branching in the aminoalkyl group alters solubility and acidity.
(b) (E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol
- Structure: Schiff base with a 4-chlorophenylimino group instead of the ethoxyethylamine.
- Properties: Exhibits a planar C=N double bond (1.286 Å) and intramolecular O–H···N hydrogen bonding, stabilizing its crystal lattice.
- Significance : Highlights the role of π-conjugation and hydrogen bonding in solid-state packing, which may differ in the target compound due to its flexible side chain.
(c) 4-Chloro-2-({[3-(2-methoxyethoxy)propyl]amino}methyl)phenol
- Structure: Features a longer methoxyethoxypropylamino chain.
(d) 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
- Structure : Methoxy group at the 6-position and methyl substitution on the aniline ring.
- Properties : The additional methoxy group may enhance antioxidant activity, while steric hindrance from the methyl group could affect binding interactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural analogs.
Biological Activity
3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.70 g/mol. The compound features a chloro group, an ethoxyethyl amino group, and a hydroxyl group, which contribute to its unique chemical reactivity and interactions with biological systems.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial activity. The compound has been shown to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. Research suggests that it may be effective against various bacterial strains, although specific data on its spectrum of activity is still limited .
Anticancer Potential
The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological molecules, which may modulate the activity of specific enzymes and receptors involved in cancer progression. Early investigations have pointed towards its potential as an anticancer agent, but further studies are necessary to elucidate the mechanisms of action and efficacy in clinical settings .
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenol with 2-ethoxyethylamine under controlled conditions. This reaction pathway can be optimized for yield and purity using various reagents such as potassium permanganate or sodium borohydride for oxidation and reduction processes respectively.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound. For instance:
- Study on Antimicrobial Activity : A comparative analysis indicated that similar phenolic compounds exhibited varying degrees of antimicrobial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could enhance or diminish activity .
- Anticancer Mechanisms : Research into related compounds revealed that phenolic derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings could be relevant for understanding how this compound might function as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol | Similar chloro and amino groups | Moderate | Promising |
| 3-Chloro-5-methylphenol | Methyl substitution on phenolic ring | High | Moderate |
| Carvacrol | Natural phenolic compound | Very high | Significant |
This table summarizes the biological activities observed in related compounds, highlighting how structural variations influence their effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
